N-Methyl-2,3-dihydro-1H-isoindol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
N-methyl-2,3-dihydro-1H-isoindol-4-amine |
InChI |
InChI=1S/C9H12N2/c1-10-9-4-2-3-7-5-11-6-8(7)9/h2-4,10-11H,5-6H2,1H3 |
InChI Key |
UIFKAXYCVSUNJT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC2=C1CNC2 |
Origin of Product |
United States |
Chemical Transformations and Derivatization Reactions of N Methyl 2,3 Dihydro 1h Isoindol 4 Amine
Reactivity of the Amine Functionality at the 4-Position
The primary aromatic amine at the 4-position is the most nucleophilic site in the molecule under neutral or basic conditions, making it the primary target for a variety of electrophilic reagents.
N-Alkylation Reactions for Higher Amine Derivatization
The primary amino group can be readily alkylated to form secondary or tertiary amines. These reactions typically involve the use of alkyl halides or the reductive amination of carbonyl compounds. Another method involves the use of alcohols as alkylating agents, often catalyzed by transition metals like iron or iridium, which proceeds through a "borrowing hydrogen" methodology. nih.govorganic-chemistry.org This approach is valued for its environmental friendliness, as water is the primary byproduct. organic-chemistry.org The reaction of N-Methyl-2,3-dihydro-1H-isoindol-4-amine with various alkylating agents is expected to yield higher amine derivatives, with the potential for mono- or di-alkylation depending on the stoichiometry and reaction conditions.
| Alkylating Agent | Expected Product Structure | Product Name |
|---|---|---|
| Methyl Iodide (CH₃I) | N,N,2-trimethyl-2,3-dihydro-1H-isoindol-4-amine | |
| Ethyl Bromide (CH₃CH₂Br) | N-Ethyl-N,2-dimethyl-2,3-dihydro-1H-isoindol-4-amine | |
| Benzyl Chloride (C₆H₅CH₂Cl) | N-Benzyl-N,2-dimethyl-2,3-dihydro-1H-isoindol-4-amine |
Acylation Reactions for Amide Formation
Acylation of the 4-amino group to form the corresponding amide is a highly efficient transformation. This is typically achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. This reaction is generally chemoselective for the primary aromatic amine over the less nucleophilic secondary amine in the isoindoline (B1297411) ring. The resulting amides are valuable intermediates in organic synthesis.
| Acylating Agent | Expected Product Structure | Product Name |
|---|---|---|
| Acetyl Chloride (CH₃COCl) | N-(2-Methyl-2,3-dihydro-1H-isoindol-4-yl)acetamide | |
| Benzoyl Chloride (C₆H₅COCl) | N-(2-Methyl-2,3-dihydro-1H-isoindol-4-yl)benzamide | |
| Acetic Anhydride ((CH₃CO)₂O) | N-(2-Methyl-2,3-dihydro-1H-isoindol-4-yl)acetamide |
Formation of Schiff Bases and Imine Derivatives
The primary amine functionality readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wjpsonline.com This reaction typically proceeds under mild conditions, often with acid or base catalysis, and involves the formation of a carbinolamine intermediate followed by dehydration. srce.hr Schiff bases are versatile ligands in coordination chemistry and intermediates for the synthesis of other nitrogen-containing compounds. wjpsonline.comnih.gov
| Carbonyl Compound | Expected Product Structure | Product Name |
|---|---|---|
| Benzaldehyde (C₆H₅CHO) | (E)-N-Benzylidene-2-methyl-2,3-dihydro-1H-isoindol-4-amine | |
| Acetone (CH₃COCH₃) | N-(Propan-2-ylidene)-2-methyl-2,3-dihydro-1H-isoindol-4-amine | |
| Salicylaldehyde (2-HOC₆H₄CHO) | 2-(((2-Methyl-2,3-dihydro-1H-isoindol-4-yl)imino)methyl)phenol |
Reactivity of the N-Methylated Nitrogen in the Dihydroisoindole Ring
Electrophilic and Nucleophilic Substitutions at the Nitrogen Atom
The secondary nitrogen atom within the isoindoline ring is less nucleophilic than the exocyclic primary amine but can still react with potent electrophiles. For instance, with an excess of a reactive alkylating agent like methyl iodide, this nitrogen can be quaternized to form a quaternary ammonium (B1175870) salt, especially after the 4-amino group has been fully alkylated. Selective reaction at the ring nitrogen would likely require prior protection of the more reactive 4-amino group, for example, through acylation. The nitrogen atom's lone pair gives it basic properties, allowing it to be protonated by acids to form salts. The term "nucleophilic substitution at the nitrogen atom" is less common, but the nitrogen's role as a nucleophile is central to its reactions with electrophiles in substitution pathways.
Reactions Involving the Isoindoline Aromatic and Aliphatic Rings
The isoindoline core possesses both an aromatic and a saturated heterocyclic ring, each with distinct reactivity.
The benzene (B151609) ring of the isoindoline system is highly activated towards electrophilic aromatic substitution (EAS). This is due to the strong electron-donating effects of both the 4-amino group and the fused N-methylated ring. byjus.com The amino group is a powerful ortho- and para-directing group. Similarly, the N-alkyl moiety of the dihydroisoindole ring directs electrophiles to its ortho and para positions (C7 and C5, respectively). The combined effect of these two groups strongly directs incoming electrophiles to the C5 and C7 positions. However, under the strongly acidic conditions required for reactions like nitration and sulfonation, the amine functionalities will be protonated to form anilinium ions (-NH₃⁺), which are deactivating and meta-directing, thus complicating the reaction outcome and potentially leading to a mixture of products. byjus.comyoutube.com Friedel-Crafts reactions are generally not successful with aromatic amines like aniline (B41778) because the Lewis acid catalyst coordinates with the basic amino group, deactivating the ring. youtube.com
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Bromination | Br₂ in H₂O | 5,7-Dibromo-2-methyl-2,3-dihydro-1H-isoindol-4-amine |
| Nitration | HNO₃, H₂SO₄ | Mixture of isomers, including 5-nitro and 6-nitro derivatives |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-2-methyl-2,3-dihydro-1H-isoindole-5-sulfonic acid |
The C-H bonds at the benzylic positions (C1 and C3) of the saturated five-membered ring are generally stable. However, they can be susceptible to oxidation under specific conditions to yield the corresponding N-alkylated isoindolinone derivatives. nih.govnih.gov This transformation highlights the potential for modifying the aliphatic portion of the isoindoline scaffold.
Oxidation and Reduction Pathways
The oxidation and reduction reactions of this compound and its derivatives can target several sites within the molecule, including the pyrrolidine (B122466) ring, the N-methyl group, and substituents on the aromatic ring.
Oxidation:
The isoindoline core is susceptible to oxidation, particularly at the benzylic positions (C1 and C3) of the pyrrolidine ring. Mild oxidizing agents can lead to the formation of hydroxylated intermediates, which may undergo further oxidation to the corresponding N-substituted phthalimide (B116566). For instance, the oxidation of N-substituted isoindolinones, which are structurally related, to N-phthaloyl derivatives has been demonstrated using reagents like Oxone®. nih.govwikipedia.org While direct oxidation of this compound is not extensively documented, analogous transformations on related isoindoline structures suggest that oxidation could lead to the formation of 4-amino-N-methylphthalimide.
Oxidation can also occur at the tertiary amine of the pyrrolidine ring, potentially leading to N-oxide formation or N-demethylation. The N-methyl group can be oxidized to an iminium ion, a transformation observed in similar N-methylated heterocyclic systems.
Reduction:
Reduction reactions are particularly relevant for the synthesis of this compound from a nitro precursor. The catalytic hydrogenation of a nitro-substituted precursor, such as 4-nitro-N-methyl-2,3-dihydro-1H-isoindole, is a common and efficient method for introducing the 4-amino group. A variety of reducing systems can be employed for the reduction of aromatic nitro groups to amines. nih.gov
| Precursor Compound | Reducing Agent/Catalyst | Product | Reference |
| 4-Nitro-N-methyl-2,3-dihydro-1H-isoindole | H₂, Pd/C | This compound | nih.gov |
| 4-Nitro-N-methyl-2,3-dihydro-1H-isoindole | Fe, HCl | This compound | nih.gov |
| 4-Nitro-N-methyl-2,3-dihydro-1H-isoindole | SnCl₂, HCl | This compound | nih.gov |
Electrophilic Aromatic Substitution Reactions on the Benzene Moiety
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino group and the alkyl-substituted fused ring. The amino group is a powerful ortho-, para-director. The regiochemical outcome of these reactions will be dictated by the directing effects of the substituents.
Nitration:
Direct nitration of this compound is expected to be challenging due to the sensitivity of the amino group to strong oxidizing acids, which can lead to degradation. Protection of the amino group, for example, by acylation, would be necessary prior to nitration. In the protected form, the directing effect of the acylamino group would still favor substitution at the ortho and para positions. Given that the para position is blocked, nitration would be directed to the positions ortho to the amino group (C5 and C3a, though substitution at the bridgehead carbon is unlikely). Therefore, the primary product would be the 5-nitro derivative.
Halogenation:
Halogenation, such as bromination, is also directed by the activating amino group. The reaction is expected to proceed under mild conditions, and similar to nitration, would likely yield the 5-halo derivative as the major product.
Friedel-Crafts Reactions:
Friedel-Crafts acylation and alkylation reactions are generally not successful on strongly activated rings like anilines, as the amino group can coordinate with the Lewis acid catalyst, deactivating the ring. Protection of the amino group would be required to facilitate these reactions. Following protection, acylation would be expected to occur at the position ortho to the activating group.
| Reaction | Reagents | Expected Major Product |
| Nitration (of protected amine) | HNO₃, H₂SO₄ | 5-Nitro-N-methyl-2,3-dihydro-1H-isoindol-4-amine (after deprotection) |
| Bromination | Br₂, FeBr₃ | 5-Bromo-N-methyl-2,3-dihydro-1H-isoindol-4-amine |
| Friedel-Crafts Acylation (of protected amine) | RCOCl, AlCl₃ | 5-Acyl-N-methyl-2,3-dihydro-1H-isoindol-4-amine (after deprotection) |
Functional Group Interconversions on the Saturated Pyrrolidine Ring
The saturated pyrrolidine ring of this compound offers opportunities for functional group interconversions, primarily centered around the tertiary nitrogen atom.
N-Dealkylation:
The N-methyl group can be removed through various N-dealkylation procedures to yield the corresponding secondary amine, 2,3-dihydro-1H-isoindol-4-amine. This transformation is valuable for enabling further derivatization at the nitrogen atom.
N-Acylation and N-Alkylation of the Demethylated Analog:
Once the N-methyl group is removed, the resulting secondary amine can readily undergo N-acylation with acyl chlorides or anhydrides to form amides. It can also be N-alkylated with various alkyl halides to introduce different substituents on the nitrogen atom.
Reactions involving the 4-Amino Group:
The primary aromatic amino group can undergo a variety of reactions, including diazotization followed by substitution, acylation to form amides, and reaction with isocyanates to form ureas. The synthesis of urea (B33335) derivatives from primary amines is a well-established transformation. researchgate.net
| Reaction Type | Reagent | Functional Group Targeted | Product Type |
| N-Demethylation | Von Braun Reaction (e.g., BrCN) | N-Methyl group | Secondary amine |
| N-Acylation (of demethylated analog) | Acetyl chloride | Pyrrolidine Nitrogen | N-Acetyl derivative |
| N-Alkylation (of demethylated analog) | Ethyl iodide | Pyrrolidine Nitrogen | N-Ethyl derivative |
| Urea Formation | Phenyl isocyanate | 4-Amino group | N-Phenyl urea derivative |
Based on a thorough review of the available scientific literature, it is not possible to generate an article with detailed, specific research findings and data tables focusing solely on the computational and theoretical investigations of "this compound" as requested.
The existing research primarily focuses on related but structurally different compounds, most notably isoindoline-1,3-dione derivatives. acs.orgacs.orgresearchgate.netacgpubs.orgnih.govresearchgate.netresearchgate.net While these studies employ the requested computational methods—such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and prediction of spectroscopic and nonlinear optical (NLO) properties—the specific data, findings, and discussions are not transferable to this compound.
To generate the article as outlined would require specific data on the geometrical structure, electronic properties, predicted spectroscopic values, NLO properties, and reaction pathways for this compound. This information is not available in the public domain or published research. Providing an article without this specific data would result in a generic and hypothetical discussion of computational methods rather than a "thorough, informative, and scientifically accurate" article with "detailed research findings" as instructed.
Therefore, due to the lack of specific source material for this particular compound, the request cannot be fulfilled in a manner that is scientifically accurate and adheres to the strict content requirements.
Computational and Theoretical Investigations on N Methyl 2,3 Dihydro 1h Isoindol 4 Amine
Reaction Mechanism Elucidation via Computational Methods
Kinetic and Thermodynamic Parameter Calculations
No published studies were identified that have calculated the kinetic and thermodynamic parameters for N-Methyl-2,3-dihydro-1H-isoindol-4-amine. Such calculations are crucial for understanding reaction mechanisms, stability, and spontaneity of chemical processes involving the compound. This area remains an open field for future research.
Molecular Modeling and Cheminformatics
While molecular modeling and cheminformatics are powerful tools for predicting chemical behavior, specific applications to this compound have not been reported in the literature.
Molecular Interactions and Docking Studies
The potential of this compound to interact with biological targets has not been specifically explored through computational methods.
N Methyl 2,3 Dihydro 1h Isoindol 4 Amine As a Versatile Chemical Building Block
Application in Complex Heterocyclic Synthesis
The isoindoline (B1297411) core is a prevalent motif in numerous natural products and pharmacologically active compounds. nih.gov The strategic placement of an amino group on the benzene (B151609) ring of N-Methyl-2,3-dihydro-1H-isoindol-4-amine provides a key functional handle for elaboration into more complex heterocyclic systems.
A comprehensive review of the scientific literature reveals a lack of specific studies detailing the use of this compound as a direct precursor for the synthesis of fused ring systems and polycyclic scaffolds. However, the inherent reactivity of its ortho-amino-substituted aromatic ring suggests significant potential for such applications.
In principle, the primary amine group can participate in a variety of cyclization reactions with suitable bifunctional reagents. For instance, condensation with 1,3-dicarbonyl compounds could lead to the formation of fused pyrimidine (B1678525) rings, while reaction with α-haloketones followed by intramolecular cyclization could yield fused pyrazine (B50134) or other diazepine (B8756704) systems. The general synthetic utility of amino-substituted heterocycles in building fused-ring systems is well-established in organic chemistry. nih.gov
The table below illustrates hypothetical reaction pathways for the formation of fused heterocyclic systems, which, while not specifically documented for this compound, are based on established chemical principles for analogous aromatic amines.
Table 1: Potential Reactions for Fused Ring Synthesis
| Reagent Class | Potential Fused Heterocycle |
|---|---|
| 1,3-Dicarbonyls | Pyrimidoisoindoles |
| α-Haloketones | Pyrazinoisoindoles |
This table represents theoretical applications based on the known reactivity of aromatic amines and has not been specifically reported for this compound.
While specific examples utilizing this compound are not prevalent in the literature, its structure is emblematic of building blocks used to create a wide array of nitrogen-containing heterocycles. nih.gov The primary amino group is a versatile nucleophile that can be readily acylated, alkylated, or used in condensation reactions to introduce new functionalities and build larger heterocyclic frameworks.
For example, reaction with various carboxylic acid derivatives would yield the corresponding amides, which could serve as intermediates for further cyclizations. Diazotization of the primary amine would produce a diazonium salt, a highly versatile intermediate for introducing a range of substituents (e.g., halogens, hydroxyl, cyano groups) or for use in coupling reactions to form azo compounds.
Implementation in Combinatorial Chemistry and Diverse Chemical Libraries
There is no specific information in the reviewed literature on the implementation of this compound in combinatorial chemistry for the generation of diverse chemical libraries.
However, its bifunctional nature makes it a theoretically attractive scaffold for such purposes. The primary amine and the isoindoline nitrogen can be functionalized orthogonally, allowing for the introduction of two separate points of diversity. For instance, the primary amine could be acylated with a diverse set of carboxylic acids, while the isoindoline nitrogen, being a secondary amine, could potentially be functionalized through reductive amination or other N-alkylation strategies, although the N-methyl group is already present. This dual functionality is a desirable feature for scaffolds used in the construction of compound libraries for high-throughput screening.
Synthesis of Functional Materials with Specific Chemical Properties
No specific applications of this compound in the synthesis of functional materials have been documented in the available literature.
In a broader context, isoindole and its derivatives have been investigated for their use in dyes and pigments due to their extended π-systems. nih.gov For example, condensation of primary amines with o-diacylbenzenes can lead to intensely colored isoindole-based pigments. nih.gov It is conceivable that this compound could be used to synthesize novel dyes or functional organic materials, where the amino group could be used to modulate the electronic properties of the resulting chromophore or to provide a point of attachment to a polymer backbone.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-Methyl-2,3-dihydro-1H-isoindol-4-amine?
- Methodological Answer : The synthesis typically involves reductive amination of the corresponding ketone precursor using sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions. Alternative methods include coupling reactions with methylamine derivatives, as seen in structurally similar compounds like N-methylindane amines, where catalysts such as palladium or copper are utilized to enhance yield and selectivity .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- 1H and 13C NMR : Confirm the presence of the methylamine group (δ ~2.3 ppm for CH3-N) and the isoindoline backbone.
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and aromatic C-H bending modes.
- Mass Spectrometry (EI/ESI) : Verify molecular weight (e.g., m/z 148.1 for C9H12N2) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Use cell viability assays (e.g., MTT or Alamar Blue) against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. For antimicrobial activity, microbroth dilution assays against Mycobacterium tuberculosis H37Rv can be adapted from protocols for isoindole derivatives .
Advanced Research Questions
Q. How can molecular docking studies elucidate the mechanism of action of this compound?
- Methodological Answer :
- Target Selection : Prioritize proteins with known isoindole interactions (e.g., penicillin-binding protein 2a in M. tuberculosis or apoptosis regulators like Bcl-2).
- Software Tools : Use AutoDock Vina or Schrödinger Suite to predict binding poses.
- Validation : Compare computed binding energies (ΔG) with experimental IC50 values. For example, compounds with ΔG < -5 kcal/mol often show potent activity .
Q. What strategies resolve contradictions in reported biological activity data for isoindoline derivatives?
- Methodological Answer :
- Purity Analysis : Employ HPLC (>95% purity) to rule out impurities affecting results.
- Assay Standardization : Use consistent cell lines (e.g., ATCC-validated) and control compounds (e.g., cisplatin for cytotoxicity).
- Meta-Analysis : Cross-reference data from PubChem or NIST databases to identify trends in substituent effects .
Q. How can pharmacokinetic properties of this compound be optimized for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Synthesize hydrochloride salts (e.g., as demonstrated for N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride).
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -F or -CF3) to reduce CYP450-mediated oxidation.
- ADME Profiling : Use Caco-2 cell models for permeability and liver microsomes for metabolic stability .
Q. What computational methods predict the toxicological profile of this compound?
- Methodological Answer :
- QSAR Models : Apply tools like ProTox-II to estimate LD50 and hepatotoxicity.
- DEREK Nexus : Identify structural alerts (e.g., aromatic amines for mutagenicity).
- Molecular Dynamics : Simulate interactions with hERG channels to assess cardiac toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
